molecular formula C19H23N5O2 B11303734 2-ethyl-N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-2H-tetrazol-5-amine

2-ethyl-N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-2H-tetrazol-5-amine

Cat. No.: B11303734
M. Wt: 353.4 g/mol
InChI Key: FWRINHISVBYBRP-UHFFFAOYSA-N
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Description

2-ethyl-N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-2H-tetrazol-5-amine is a complex organic compound that features a tetrazole ring, a benzyl group, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-2H-tetrazol-5-amine typically involves multiple steps, including the formation of the tetrazole ring and the introduction of the benzyl and methoxy groups. Common synthetic routes may include:

    Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyl Group: This step may involve a Friedel-Crafts alkylation reaction, where the benzyl group is introduced to the aromatic ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-2H-tetrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-ethyl-N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-2H-tetrazol-5-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor or intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Materials Science: It may be used in the development of new materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 2-ethyl-N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-2H-tetrazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to specific sites and modulate biological pathways. This interaction can lead to various effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-ethyl-N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-2H-tetrazol-5-amine: shares structural similarities with other tetrazole-containing compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted applications in various scientific fields.

Properties

Molecular Formula

C19H23N5O2

Molecular Weight

353.4 g/mol

IUPAC Name

2-ethyl-N-[[3-methoxy-4-[(2-methylphenyl)methoxy]phenyl]methyl]tetrazol-5-amine

InChI

InChI=1S/C19H23N5O2/c1-4-24-22-19(21-23-24)20-12-15-9-10-17(18(11-15)25-3)26-13-16-8-6-5-7-14(16)2/h5-11H,4,12-13H2,1-3H3,(H,20,22)

InChI Key

FWRINHISVBYBRP-UHFFFAOYSA-N

Canonical SMILES

CCN1N=C(N=N1)NCC2=CC(=C(C=C2)OCC3=CC=CC=C3C)OC

Origin of Product

United States

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